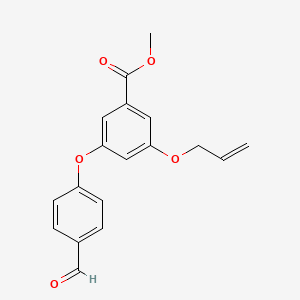

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate

Description

Properties

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

methyl 3-(4-formylphenoxy)-5-prop-2-enoxybenzoate |

InChI |

InChI=1S/C18H16O5/c1-3-8-22-16-9-14(18(20)21-2)10-17(11-16)23-15-6-4-13(12-19)5-7-15/h3-7,9-12H,1,8H2,2H3 |

InChI Key |

JALQPEBREHLQFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-5-(4-formylphenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Allyl bromide and potassium carbonate in acetone.

Major Products Formed

Oxidation: Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate.

Reduction: Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The allyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

- Synthetic Flexibility : The target compound’s allyloxy and formyl groups enable diverse modifications (e.g., click chemistry, Schiff bases), whereas triazine-based analogs (5k, 5l) prioritize thermal stability .

- Solubility Trends : Methyl esters (e.g., 5k, target compound) exhibit lower polarity than carboxylic acids (4i), impacting solvent compatibility .

- Functional Group Impact : Electron-withdrawing groups (nitro in 5a, formyl in target) enhance electrophilicity, while electron-donating groups (methoxy in 5k) stabilize aromatic systems .

Biological Activity

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate, with the CAS number 1264836-12-5 and a molecular formula of CHO, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on various research findings.

| Property | Value |

|---|---|

| Molecular Weight | 312.3 g/mol |

| Molecular Formula | CHO |

| CAS Number | 1264836-12-5 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various organic reactions, primarily focusing on the modification of flavonoid structures. A study highlighted the synthesis of related compounds and their antiproliferative activities against leukemic HL60 cells, showcasing that structural modifications can significantly influence biological activity. The introduction of specific functional groups, such as the allyloxy moiety, can enhance or diminish the compound's efficacy against cancer cells .

Anticancer Properties

Research indicates that derivatives of flavonoids exhibit notable antiproliferative activities. This compound has been assessed for its potential as an anticancer agent. The compound's structural similarity to known flavonoids suggests it may share similar mechanisms of action, such as inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, studies on related compounds have shown promising results in inhibiting growth in various cancer cell lines .

Antioxidant Activity

Antioxidant properties are critical for compounds targeting oxidative stress-related diseases. This compound may possess antioxidant capabilities due to its phenolic structure, which is known to scavenge free radicals. This activity can contribute to its overall therapeutic potential in preventing cellular damage associated with oxidative stress .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in treating hyperpigmentation disorders. Compounds structurally related to this compound have demonstrated significant inhibitory effects on tyrosinase activity in vitro. Such findings suggest that this compound could be explored for cosmetic applications aimed at skin lightening .

Case Studies

- Antiproliferative Activity Evaluation :

- Tyrosinase Inhibition Studies :

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step nucleophilic aromatic substitution and esterification. A representative protocol (adapted from triazine-based analogs ):

Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol in dichloromethane (DCM) at -35°C for 7 hours using DIPEA as a base.

Step 2 : Introduce 4-formylphenol at 40°C for 47 hours.

Step 3 : Couple with methyl 3-aminobenzoate at 40°C for 23.5 hours.

Purification via column chromatography (DCM/EtOAc gradient) yields ~90% product . Key factors:

- Temperature : Lower temperatures (-35°C) prevent side reactions in triazine activation.

- Base choice : DIPEA minimizes hydrolysis of reactive intermediates.

- Solvent : DCM stabilizes electrophilic intermediates.

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?

Methodological Answer:

Q. How does steric hindrance from the allyloxy group influence regioselectivity in further functionalization?

Methodological Answer: The allyloxy group introduces steric constraints, directing electrophilic substitution to the para position of the formylphenoxy moiety. For example:

Q. Experimental Validation :

Q. What strategies mitigate hydrolysis of the formyl group during prolonged storage or reaction conditions?

Methodological Answer:

Q. How can computational modeling (DFT) predict reactivity trends for this compound in photochemical applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.